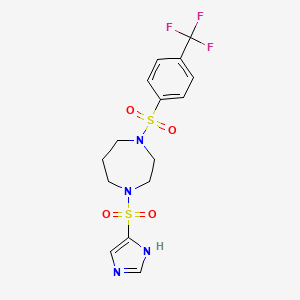
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H17F3N4O4S2 and its molecular weight is 438.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound features an imidazole ring, two sulfonyl groups, and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₅O₃S₂ |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 1904365-39-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme-targeted therapies.
- Antimicrobial Activity : The compound has shown promising results against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism involves disrupting bacterial cell function and inhibiting biofilm formation, which is crucial for bacterial virulence.
Antimicrobial Efficacy
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound has MIC values ranging from 0.78 to 3.125 μg/ml against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Formation : The compound effectively inhibits biofilm formation by more than 90% at concentrations of 2xMIC. It also shows substantial biofilm destruction capabilities, outperforming traditional antibiotics like vancomycin .
Case Study: Efficacy Against Biofilms
A notable study evaluated the compound's effectiveness in preventing and eliminating biofilms formed by Staphylococcus aureus. Results indicated:
- At 2xMIC concentration, the compound inhibited biofilm formation by approximately 90% and destroyed nearly 70% of preformed biofilms.
- Comparative studies showed that it was more effective than vancomycin in both inhibiting and eliminating biofilms .
Therapeutic Potential
The therapeutic implications of this compound extend beyond antimicrobial activity:
- Anti-inflammatory Properties : Due to its structural characteristics, it may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Cancer Research : Preliminary investigations suggest potential anticancer properties, although further studies are needed to elucidate specific mechanisms and efficacy.
属性
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O4S2/c16-15(17,18)12-2-4-13(5-3-12)27(23,24)21-6-1-7-22(9-8-21)28(25,26)14-10-19-11-20-14/h2-5,10-11H,1,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFFIIJXPQQANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














